molecular formula C13H15N3O2 B1454919 5-[4-(Cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine CAS No. 1219827-71-0

5-[4-(Cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine

Cat. No.: B1454919
CAS No.: 1219827-71-0
M. Wt: 245.28 g/mol
InChI Key: FTBKOPMIEVPXTI-UHFFFAOYSA-N
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Description

5-[4-(Cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine is a high-quality chemical reagent designed for research use only. This compound belongs to the 1,3,4-oxadiazole class of heterocyclic aromatics, a scaffold renowned for its significant potential in anticancer research . The 1,3,4-oxadiazole core is thermostable and known to act as a privileged pharmacophore in medicinal chemistry, capable of interacting with various biological targets . In scientific investigations, derivatives of 1,3,4-oxadiazol-2-amine have demonstrated immense value as building blocks for developing novel therapeutic agents. Research indicates that such compounds can exhibit potent antiproliferative effects by inhibiting key enzymes and proteins involved in cancer cell proliferation . Specific mechanisms of action for related compounds include the inhibition of critical biological targets such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . The structural motif of this compound makes it a promising candidate for hybridization with other anticancer pharmacophores, enabling research into multi-targeted therapies . The compound is supplied with guaranteed high purity. It is intended for use in laboratory research applications only and must not be used for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-(4-cyclopentyloxyphenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c14-13-16-15-12(18-13)9-5-7-11(8-6-9)17-10-3-1-2-4-10/h5-8,10H,1-4H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBKOPMIEVPXTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)C3=NN=C(O3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677735
Record name 5-[4-(Cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219827-71-0
Record name 5-[4-(Cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-(Cyclopentyloxy)benzoic Acid or Derivative

  • Starting from 4-hydroxybenzoic acid or its ester, the cyclopentyloxy substituent is introduced via nucleophilic substitution using cyclopentanol under suitable conditions (e.g., base-catalyzed alkylation).
  • The resulting 4-(cyclopentyloxy)benzoic acid or methyl ester serves as the precursor for hydrazide formation.

Preparation of 4-(Cyclopentyloxy)benzohydrazide

  • The methyl ester of 4-(cyclopentyloxy)benzoic acid is treated with hydrazine hydrate to yield the corresponding hydrazide.
  • This step typically involves refluxing in ethanol or another suitable solvent.

Formation of Hydrazine-1-carboxamide Intermediate

  • The hydrazide is reacted with an isocyanate reagent (e.g., cyclopentyl isocyanate or another suitable isocyanate) in an aprotic solvent such as acetonitrile.
  • The reaction proceeds to form a hydrazine-1-carboxamide intermediate with yields reported between 67–98% in analogous systems.

Cyclization to 1,3,4-Oxadiazol-2-amine

  • The hydrazine-1-carboxamide intermediate undergoes cyclization using p-toluenesulfonyl chloride (3 equivalents) and triethylamine (5 equivalents) in dichloromethane at room temperature.
  • This step forms the 1,3,4-oxadiazole ring, closing the heterocycle and yielding the target this compound.
  • Yields for this step vary from 41–100%, depending on the substituent and reaction conditions.

Reaction Conditions and Purification

  • The cyclization reaction is typically monitored by thin-layer chromatography (TLC).
  • The crude product is purified by recrystallization or column chromatography.
  • Characterization includes ^1H and ^13C NMR spectroscopy, IR spectroscopy, melting point determination, and elemental analysis to confirm purity and structure.

Data Table: Typical Yields and Conditions for 5-Aryl-1,3,4-oxadiazol-2-amines Synthesis

Step Reaction Reagents & Conditions Yield (%) Notes
1 Alkylation of 4-hydroxybenzoic acid Cyclopentanol, base (e.g., K2CO3), solvent (acetone or DMF), reflux 70–90 Formation of 4-(cyclopentyloxy)benzoic acid or ester
2 Hydrazide formation Hydrazine hydrate, ethanol, reflux 80–95 Conversion of ester to hydrazide
3 Hydrazine-1-carboxamide formation Reaction with isocyanate, acetonitrile, room temp 67–98 Intermediate formation
4 Cyclization to oxadiazole p-Toluenesulfonyl chloride (3 eq.), triethylamine (5 eq.), DCM, room temp 41–100 Ring closure to oxadiazole

Research Findings and Analysis

  • The amino group at the 2-position can be secondary or monosubstituted by aryl or alkyl groups, influencing biological activity and synthetic yield.
  • The presence of the cyclopentyloxy group on the phenyl ring is expected to affect the lipophilicity and steric environment, potentially impacting the cyclization efficiency and final yield.
  • Literature reports that hydrazides derived from electron-rich aromatic acids generally give higher yields in the cyclization step compared to heterocyclic hydrazides.
  • The use of p-toluenesulfonyl chloride as a cyclizing agent is preferred due to mild conditions and relatively high yields.
  • Alternative cyclization methods include the use of iodine and potassium carbonate or ammonium thiocyanate for related heterocycles, but these are less common for oxadiazoles.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
One of the most notable applications of 5-[4-(Cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine is its potential as an anticancer agent. Research indicates that compounds containing oxadiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of oxadiazole showed promising results in inhibiting the growth of breast cancer cells by inducing apoptosis through the activation of caspases .

Inhibition of PI3 Kinases
The compound has also been identified as a potential inhibitor of phosphoinositide 3-kinases (PI3K), which are crucial in various cellular processes including growth and survival. Inhibitors targeting PI3K are being investigated for their therapeutic effects on diseases such as cancer and inflammatory disorders. The ability of this compound to modulate PI3K activity suggests it could be beneficial in developing treatments for conditions characterized by aberrant PI3K signaling .

Agricultural Applications

Pesticidal Properties
The compound has shown potential as a pesticide due to its ability to disrupt biological pathways in pests. Studies have indicated that oxadiazole derivatives can act as effective insecticides by interfering with the nervous system of target insects. This application is particularly relevant in developing eco-friendly pest control agents that minimize environmental impact .

Materials Science Applications

Polymer Chemistry
In materials science, this compound can be utilized in the synthesis of polymers with desirable thermal and mechanical properties. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical strength, making it suitable for applications in high-performance materials .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Induces apoptosis in breast cancer cells via caspase activation
PI3 Kinase Inhibition Modulates PI3K activity; potential treatment for cancer and inflammation
Pesticidal Properties Effective insecticide disrupting pest nervous systems
Polymer Chemistry Enhances thermal stability and mechanical strength in polymer matrices

Mechanism of Action

The mechanism of action of 5-[4-(Cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

The cyclopentyloxy group distinguishes this compound from derivatives with other substituents. Key comparisons include:

Compound Name Substituent (R) Melting Point (°C) Yield (%) Key Properties
5-[4-(Cyclopentyloxy)phenyl]-oxadiazol-2-amine Cyclopentyloxy Moderate lipophilicity, potential CNS activity
5-[4-(Cyclopropylmethoxy)phenyl]-oxadiazol-2-amine Cyclopropylmethoxy Discontinued Higher steric hindrance, reduced metabolic stability
N-Dodecyl-5-(4-nitrophenyl)-oxadiazol-2-amine Nitrophenyl + dodecyl 104–130 90 Enhanced solubility, cholinesterase inhibition
5-(4-Fluorophenyl)-oxadiazol-2-amine Fluorophenyl 44 Improved antibacterial activity (S. aureus)
5-(3,4,5-Trimethoxyphenyl)-oxadiazol-2-amine Trimethoxyphenyl Anticancer activity (NCI-H522: 53% GI)

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, halogen) enhance bioactivity in antimicrobial contexts .
  • Long alkyl chains (e.g., dodecyl) improve solubility but may reduce target specificity due to non-specific hydrophobic interactions .
  • Cycloalkoxy groups (cyclopentyl, cyclopropyl) balance lipophilicity and steric effects, favoring CNS penetration or kinase inhibition .
Anticancer Activity
  • 5-(3,4-Dimethoxyphenyl)-N-(4-trifluoromethylphenyl)-oxadiazol-2-amine (6h) : Exhibited 53.24% growth inhibition (GI) against NCI-H522 lung cancer cells, outperforming imatinib in 36/54 cell lines .
  • Cyclopentyloxy derivative : Likely targets kinases or MAO-B due to structural similarity to benzyloxy analogs (e.g., IC₅₀ = 1.4 nM for MAO-B inhibition in benzyloxy derivatives) .
Antimicrobial and Anti-inflammatory Activity
  • 5-(4-Fluorophenyl)-oxadiazol-2-amine (7c) : 44% yield, active against Staphylococcus aureus .
  • N-Dodecyl-5-(4-chlorophenyl)-oxadiazol-2-amine (3h) : 92% yield, potent cholinesterase inhibitor (IC₅₀ = 0.8 µM for AChE) .
  • 5-(Diphenylmethyl)-N-(4-fluorophenyl)-oxadiazol-2-amine (3b) : Superior anti-inflammatory activity (2x potency of ibuprofen) .

Biological Activity

5-[4-(Cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine is a compound that belongs to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, anticancer properties, and mechanisms of action.

  • Molecular Formula : C13H15N3O2
  • Molecular Weight : 245.28 g/mol
  • CAS Number : 49657830

Antimicrobial Activity

Research has shown that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. Specifically, derivatives of this compound have demonstrated activity against various strains of bacteria and fungi.

Activity Type Target Organisms Mechanism of Action
AntibacterialGram-positive and Gram-negative bacteriaDisruption of bacterial cell membrane integrity and inhibition of cell wall synthesis
AntifungalVarious fungal strainsInhibition of ergosterol biosynthesis in fungal cell membranes

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

  • Case Study : A study examined the effects of oxadiazole derivatives on human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The results indicated that these compounds could induce apoptosis through caspase activation and mitochondrial pathway modulation .
Cancer Cell Line IC50 Value (μM) Mechanism
A54910.5Apoptosis induction via mitochondrial pathway
MDA-MB-2318.7Inhibition of cell proliferation and induction of apoptosis

The biological activities attributed to this compound can be explained through various mechanisms:

  • Antibacterial Mechanism :
    • The compound disrupts the bacterial cell membrane, leading to increased permeability and eventual cell lysis.
    • It may also interfere with essential biochemical pathways crucial for bacterial survival.
  • Anticancer Mechanism :
    • Induction of apoptosis is facilitated by the activation of caspases and disruption of mitochondrial membrane potential.
    • Molecular docking studies suggest that the compound may bind to specific targets within cancer cells, inhibiting their growth and proliferation .

Q & A

Q. What computational modeling approaches predict the compound’s interaction with biological targets, and how can models be validated?

  • Pharmacophore modeling : Identify key interaction sites (e.g., hydrogen bond acceptors on oxadiazole).
  • Validation : Compare predicted binding poses with cryo-EM or co-crystallized protein-ligand structures. Use free-energy perturbation (FEP) to quantify affinity changes .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[4-(Cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 2
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5-[4-(Cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine

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